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Compound of Interest

Compound Name: 2'-Bromopropiophenone

Cat. No.: B130235

An In-depth Analysis of NMR, IR, and Mass Spectrometry Data for Researchers and Drug
Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Bromopropiophenone (CAS No. 2114-00-3), a key intermediate in organic synthesis. The
document is intended for researchers, scientists, and professionals in the field of drug
development, offering detailed spectral analysis, experimental protocols, and a structured
presentation of data to facilitate its use in research and quality control.

Note on Isomer Nomenclature: It is important to clarify that the data presented herein pertains
to 2-Bromopropiophenone, where the bromine atom is substituted on the alpha-carbon of the
propiophenone backbone. This compound is sometimes colloquially referred to as a-
bromopropiophenone. The isomeric compound, 2'-Bromopropiophenone (CAS No. 62403-
86-5), features the bromine atom on the ortho (2') position of the phenyl ring and exhibits a
different spectroscopic profile. This guide focuses exclusively on the former, more commonly
utilized isomer.

Chemical Structure and Properties
2-Bromopropiophenone is a halogenated ketone with the following chemical structure:

IUPAC Name: 2-bromo-1-phenylpropan-1-one[1] Molecular Formula: CoHsBrO[1] Molecular
Weight: 213.07 g/mol [1] CAS Number: 2114-00-3[1]
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Spectroscopic Data

The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data for 2-Bromopropiophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The *H
and 3C NMR data for 2-Bromopropiophenone are presented below.

Table 1: 1H NMR Spectroscopic Data for 2-Bromopropiophenone

Chemical Shift ()

Multiplicity Integration Assignment
pPpm
_ Aromatic (ortho-
~7.9-8.1 Multiplet 2H
protons)
) Aromatic (meta- and
~7.4-7.6 Multiplet 3H
para-protons)
5.31 Quartet 1H CH-Br
1.89 Doublet 3H CHs

Table 2: 13C NMR Spectroscopic Data for 2-Bromopropiophenone

Chemical Shift (d) ppm Assignment

193.8 C=0 (Ketone)

134.4 Aromatic (ipso-Carbon)
133.8 Aromatic (para-Carbon)
128.9 Aromatic (ortho-Carbons)
128.8 Aromatic (meta-Carbons)
43.1 CH-Br

21.5 CHs
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Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The
characteristic IR absorption bands for 2-Bromopropiophenone are summarized in the following
table.

Table 3: Infrared (IR) Spectroscopic Data for 2-Bromopropiophenone

Wavenumber (cm—?) Intensity Assignment
~3060 Weak Aromatic C-H stretch
~2980, ~2930 Weak Aliphatic C-H stretch
~1685 Strong C=0 stretch (Aryl ketone)
~1595, ~1450 Medium C=C stretch (Aromatic ring)
C-C(=0)-C stretch and
~1220 Strong )
bending
C-H out-of-plane bending
~690, ~750 Strong )
(Monosubstituted benzene)
~650 Medium C-Br stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. The key mass-to-charge ratios (m/z) observed in the mass spectrum of 2-
Bromopropiophenone are listed below.

Table 4: Mass Spectrometry Data for 2-Bromopropiophenone
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miz Relative Intensity Assighment

[M]*, Molecular ion peak

212/214 Moderate

(presence of Br isotopes)
183/185 Low [M - C2Hs]*
134 Low M- Br]*
105 High [CeHsCO]* (Benzoyl cation)
77 High [CeHs]* (Phenyl cation)
51 Medium [CaHs]*

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic
data presented. Specific parameters may vary depending on the instrumentation used.

NMR Spectroscopy

o Sample Preparation: A sample of 2-Bromopropiophenone (5-10 mg for *H NMR, 20-50 mg
for 3C NMR) is dissolved in approximately 0.5-0.7 mL of deuterated chloroform (CDClIs)
containing tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5
mm NMR tube.

e Instrumentation: Spectra are typically acquired on a 300 or 400 MHz NMR spectrometer. For
the referenced data, a Varian A-60 for tH NMR and a Varian CFT-20 for 13C NMR were
mentioned.[1][2]

e Acquisition Parameters (*H NMR):
o Pulse sequence: Standard single-pulse sequence.
o Number of scans: 16-32.
o Relaxation delay: 1-2 seconds.

e Acquisition Parameters (*3C NMR):
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o Pulse sequence: Proton-decoupled single-pulse sequence.
o Number of scans: 1024-4096.

o Relaxation delay: 2-5 seconds.

o Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-
corrected, and baseline-corrected. Chemical shifts are referenced to TMS at 0.00 ppm.

FT-IR Spectroscopy

o Sample Preparation: A drop of neat 2-Bromopropiophenone is placed between two
potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film.
Alternatively, a solution of the compound in a suitable solvent (e.g., chloroform) can be
prepared and a drop evaporated on a salt plate.

e Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.
e Acquisition Parameters:

o Spectral range: 4000-400 cm™1,

o Resolution: 4 cm~2.

o Number of scans: 16-32.

o Data Processing: A background spectrum of the empty sample holder (or solvent) is
recorded and subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

o Sample Preparation: A dilute solution of 2-Bromopropiophenone is prepared in a volatile
organic solvent such as dichloromethane or ethyl acetate.

 Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron
ionization (EI) source.

e GC Conditions:
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o Column: A non-polar capillary column (e.g., DB-5ms or HP-5ms).
o Injector temperature: 250 °C.

o Oven temperature program: Start at a suitable initial temperature (e.g., 100 °C), ramp up
to a final temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

o Carrier gas: Helium.

e MS Conditions:
o lonization mode: Electron lonization (El) at 70 eV.
o Mass range: Scan from m/z 40 to 300.

» Data Processing: The total ion chromatogram (TIC) is analyzed to identify the peak
corresponding to 2-Bromopropiophenone. The mass spectrum of this peak is then extracted
and analyzed for its fragmentation pattern.

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the spectroscopic analysis of 2-
Bromopropiophenone.
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Caption: Workflow for the Spectroscopic Analysis of 2-Bromopropiophenone.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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